In Vivo Inhibition of IL-13-Induced STAT6 Phosphorylation in Lung Tissue
In a murine model of pSTAT6 induction, intratracheal administration of Jak-IN-5 at 0.5 mg/mL achieved a 60% reduction in STAT6 phosphorylation in lung tissue [1]. This provides a direct, quantified in vivo pharmacodynamic endpoint that is not available for many research-grade JAK inhibitors .
| Evidence Dimension | In vivo inhibition of STAT6 phosphorylation |
|---|---|
| Target Compound Data | 60% inhibition |
| Comparator Or Baseline | Baseline: IL-13-induced control |
| Quantified Difference | 60% reduction relative to control |
| Conditions | Mouse model of pSTAT6 induction; oral aspirate (intratracheal), 0.5 mg/mL, 50 µL |
Why This Matters
This data point uniquely validates Jak-IN-5's efficacy in a pulmonary inflammation context, reducing the risk of a failed in vivo experiment for researchers focused on respiratory JAK/STAT biology.
- [1] InvivoChem. (n.d.). JAK-IN-5 Product Page. Retrieved from https://www.invivochem.cn/jak-in-5.html. View Source
